![molecular formula C9H5ClN2O2 B2683923 2-Chloro-1,8-naphthyridine-4-carboxylic acid CAS No. 2248395-91-5](/img/structure/B2683923.png)
2-Chloro-1,8-naphthyridine-4-carboxylic acid
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Overview
Description
2-Chloro-1,8-naphthyridine-4-carboxylic acid (CNCA) is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. CNCA is a derivative of naphthyridine and is known for its unique chemical properties, making it an attractive candidate for research in various scientific disciplines.
Scientific Research Applications
Enhancement of Antibiotic Activity
1,8-Naphthyridine derivatives, including 2-Chloro-1,8-naphthyridine-4-carboxylic acid, have been shown to enhance the activity of antibiotics against multi-resistant bacterial strains . These compounds have been used in combination with antibiotics like norfloxacin, ofloxacin, and lomefloxacin to decrease their minimum inhibitory concentration, indicating a synergistic effect .
Antimicrobial Activity
These compounds have demonstrated significant antimicrobial properties . They have been used in the treatment of various bacterial infections, particularly those caused by multi-resistant strains .
Antiviral Activity
1,8-Naphthyridine derivatives have also shown potential in the treatment of viral infections . Their antiviral properties make them valuable in the development of new antiviral drugs.
Anticancer Activity
These compounds have been used in cancer research due to their anticancer properties . They have shown potential in inhibiting the growth of cancer cells and could be used in the development of new anticancer drugs .
Anti-Inflammatory and Analgesic Activities
1,8-Naphthyridine derivatives have demonstrated anti-inflammatory and analgesic activities . They could be used in the development of new drugs for the treatment of inflammatory diseases and pain management .
Neurological Disorders
These compounds have shown potential applications in the treatment of neurological disorders such as Alzheimer’s disease, multiple sclerosis, and depression .
Antihypertensive Activity
1,8-Naphthyridine derivatives have shown potential in the treatment of hypertension . Their antihypertensive properties make them valuable in the development of new antihypertensive drugs .
Antimalarial Activity
These compounds have demonstrated antimalarial properties . They could be used in the development of new drugs for the treatment of malaria .
Mechanism of Action
Target of Action
It is known that naphthyridines, a class of compounds to which 2-chloro-1,8-naphthyridine-4-carboxylic acid belongs, have diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
It’s worth noting that some naphthyridine derivatives, such as nalidixic acid, act by binding strongly, but reversibly, to dna, interfering with the synthesis of rna and, consequently, with protein synthesis .
Biochemical Pathways
Naphthyridines are known to have wide applicability in medicinal chemistry and materials science .
Result of Action
Naphthyridines are known to exhibit a variety of biological activities .
properties
IUPAC Name |
2-chloro-1,8-naphthyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-4-6(9(13)14)5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHAMIRFTVFGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,8-naphthyridine-4-carboxylic acid |
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